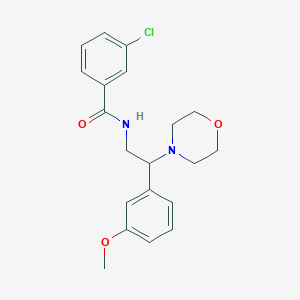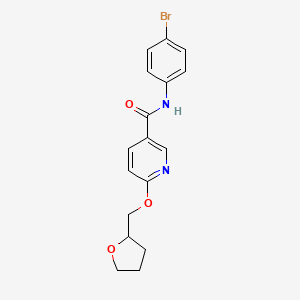
1-(3-Phenylpropyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the spleen tyrosine kinase (Syk) and has been shown to have promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
科学的研究の応用
Urea and Thiourea Derivatives in Medicinal Chemistry
Urea and thiourea derivatives, including 2-(thio)ureabenzothiazoles, have been identified for their broad spectrum of biological activities, serving as potential therapeutic agents in medicinal chemistry. These compounds have shown promise in treating various conditions, including rheumatoid arthritis and systemic lupus erythematosus, through their fungicidal and herbicidal properties. The synthesis, chemical reactions, and biological activities of these derivatives highlight their importance in designing new pharmacophores for medicinal applications (Rosales-Hernández et al., 2022).
Urease Inhibitors for Gastric and Urinary Tract Infections
Urease inhibitors, including certain urea derivatives, have been explored as potential drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, the search for safer and more effective urease inhibitors remains a critical area of study, highlighting the therapeutic potential of novel urea derivatives in managing infections (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
Advancements in biosensors for urea detection emphasize the role of urea derivatives in developing diagnostic tools. These biosensors, utilizing enzyme urease for biorecognition, are crucial for monitoring urea levels in various applications, including medical diagnostics and environmental monitoring. The integration of nanomaterials and polymers in urea biosensors demonstrates the compound's versatility and importance in bioanalytical applications (Botewad et al., 2021).
Urea in Drug Design
Ureas play a significant role in drug design due to their unique hydrogen bonding capabilities, which are essential for making drug-target interactions. Urea derivatives have been incorporated into small molecules displaying a broad range of bioactivities, underscoring their significance in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the utility of urea in medicinal chemistry as a key structural motif for drug development (Jagtap et al., 2017).
Environmental and Agricultural Applications
Urea-based herbicides and their impact on non-target organisms such as fish and amphibians highlight the environmental implications of urea derivatives. Studies on the biological effects of phenylurea herbicides provide insight into their mode of action and potential risks, guiding the development of safer and more effective agricultural chemicals (Marlatt & Martyniuk, 2017).
特性
IUPAC Name |
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-10-4-7-15-5-2-1-3-6-15)21-16-8-12-22(13-9-16)18-20-11-14-24-18/h1-3,5-6,11,14,16H,4,7-10,12-13H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERIWQYKXYVUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCCCC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


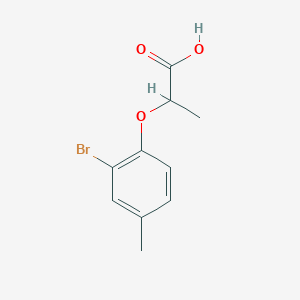
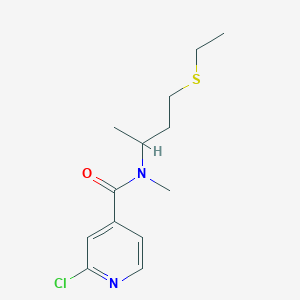
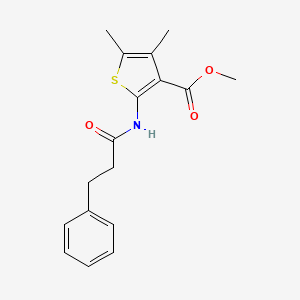

![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)
![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)
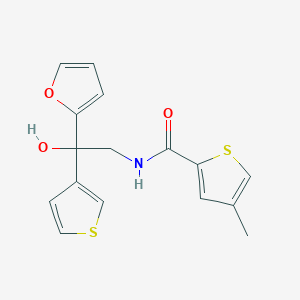
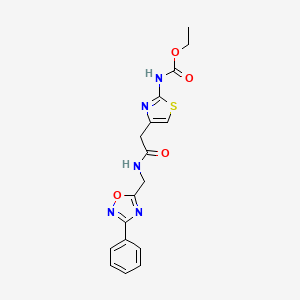
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)
